molecular formula C16H13Cl2N3O5 B11069525 Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11069525
M. Wt: 398.2 g/mol
InChI Key: OSFXDEQREWERSV-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a synthetic compound with a complex structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl moiety is attached to the pyrazole ring, providing solubility and facilitating its use in various applications.

    Acetyl group (CH3CO): This functional group enhances the compound’s reactivity and influences its biological properties.

    Dichlorophenyl group (C6H3Cl2): The presence of chlorine atoms affects the compound’s electronic properties and reactivity.

    Pyrazole ring: A five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical behavior.

Preparation Methods

The synthetic routes for this compound involve multistep reactions. One common approach includes the following steps:

    Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.

    Acetylation: The resulting pyrazole compound undergoes acetylation using acetic anhydride or acetyl chloride.

    Chlorination: The dichlorophenyl group is introduced via chlorination of the acetylated pyrazole.

    Esterification: The final step involves esterification with ethyl alcohol to obtain the target compound.

Chemical Reactions Analysis

    Oxidation: The acetyl group can undergo oxidation to form carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

    Substitution: The dichlorophenyl group is susceptible to nucleophilic substitution reactions.

    Common Reagents: Hydrazine hydrate, acetic anhydride, chlorinating agents, and ethyl alcohol.

    Major Products: Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate itself and its derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor effects.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: May find applications in agrochemicals or pharmaceuticals.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13Cl2N3O5

Molecular Weight

398.2 g/mol

IUPAC Name

ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C16H13Cl2N3O5/c1-3-26-16(25)12-11-13(21(19-12)7(2)22)15(24)20(14(11)23)8-4-5-9(17)10(18)6-8/h4-6,11,13H,3H2,1-2H3

InChI Key

OSFXDEQREWERSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C

Origin of Product

United States

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